molecular formula C6H5BrClN3O B15232888 5-Bromo-3-chloropicolinohydrazide

5-Bromo-3-chloropicolinohydrazide

Cat. No.: B15232888
M. Wt: 250.48 g/mol
InChI Key: UHSUQVBDURQPKP-UHFFFAOYSA-N
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Description

5-Bromo-3-chloropicolinohydrazide is a chemical compound that belongs to the class of picolinohydrazides It is characterized by the presence of bromine and chlorine atoms attached to a picolinohydrazide scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloropicolinohydrazide typically involves the reaction of 3-chloropicolinic acid with hydrazine hydrate in the presence of a brominating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically isolated through filtration and drying processes .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloropicolinohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted picolinohydrazides, oxides, and reduced hydrazine derivatives .

Scientific Research Applications

5-Bromo-3-chloropicolinohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloropicolinohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-methoxysalicylidene-2-furfurylimine
  • 3-Nitrosalicylidene-2-furfurylimine
  • N’-(3-bromo-5-chloro-2-hydroxybenzylidene)-4-chlorobenzohydrazide

Uniqueness

5-Bromo-3-chloropicolinohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H5BrClN3O

Molecular Weight

250.48 g/mol

IUPAC Name

5-bromo-3-chloropyridine-2-carbohydrazide

InChI

InChI=1S/C6H5BrClN3O/c7-3-1-4(8)5(10-2-3)6(12)11-9/h1-2H,9H2,(H,11,12)

InChI Key

UHSUQVBDURQPKP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)NN)Br

Origin of Product

United States

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